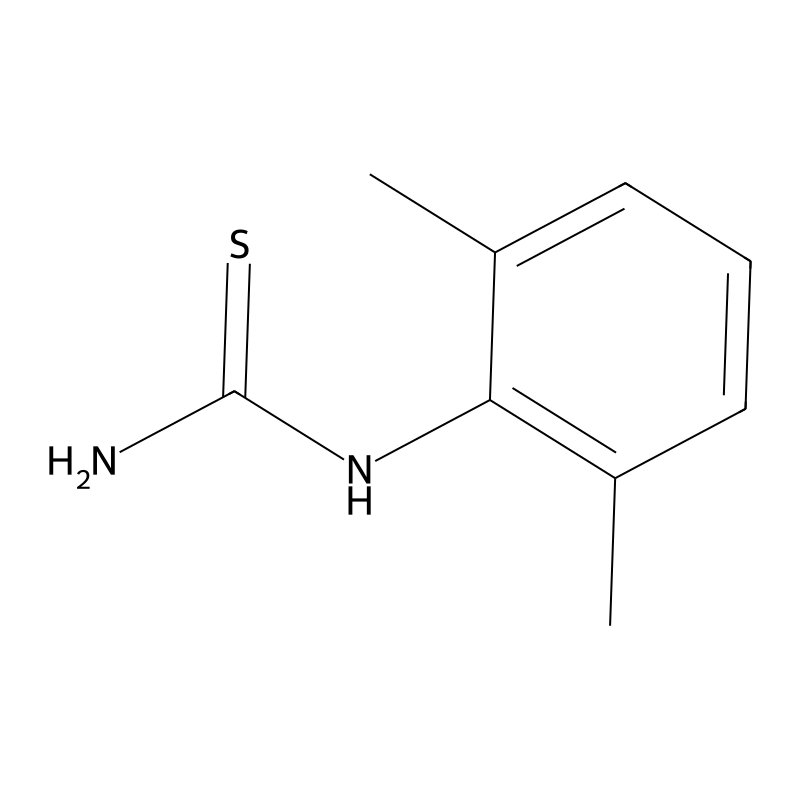

1-(2,6-Dimethylphenyl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

α2-Adrenergic Receptor Agonist

One area of investigation focuses on its potential role as an alpha-2 adrenergic receptor agonist. Alpha-2 adrenergic receptors are involved in various physiological processes, including blood pressure regulation, sedation, and pain management [National Institutes of Health. Alpha-2 Adrenergic Receptors. ]. Studies suggest that 1-(2,6-Dimethylphenyl)thiourea may interact with these receptors, potentially leading to similar effects as known alpha-2 adrenergic agonists [Cayman Chemical. 1-(2,6-Xylyl)-2-thiourea (2,6-Dimethylphenylthiourea, NSC 202179, CAS Number: 6396-76-5). ].

Comparison to Xylazine

The structural similarity of 1-(2,6-Dimethylphenyl)thiourea to xylazine, a known veterinary sedative and analgesic, has also sparked research interest. However, more studies are needed to determine if it possesses similar pharmacological properties or therapeutic applications [Cayman Chemical. 1-(2,6-Xylyl)-2-thiourea (2,6-Dimethylphenylthiourea, NSC 202179, CAS Number: 6396-76-5). ].

1-(2,6-Dimethylphenyl)thiourea is an organic compound characterized by the molecular formula . It features a thiourea functional group, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is notable for its unique structure, which includes a dimethyl-substituted phenyl group that influences its chemical properties and biological activity.

- Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: This compound can be reduced to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur where the thiourea nitrogen can be replaced by other nucleophiles under suitable conditions.

These reactions are facilitated by common reagents and solvents such as acids, bases, ethanol, and dichloromethane, leading to a variety of possible products depending on the specific conditions employed.

The biological activity of 1-(2,6-Dimethylphenyl)thiourea has been studied in various contexts. Its mechanism of action involves interactions with biological molecules, particularly enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. This compound has shown potential in modulating enzyme activities, which may lead to therapeutic applications in areas like cancer treatment and anti-inflammatory responses.

The synthesis of 1-(2,6-Dimethylphenyl)thiourea typically involves the following steps:

- Starting Materials: The reaction begins with 2,6-dimethylaniline.

- Reaction with Thiourea: The aniline reacts with thiourea under acidic or basic conditions.

- Solvent: Common solvents for this reaction include ethanol or methanol.

- Refluxing: The mixture is usually refluxed to ensure complete reaction.

Alternative synthesis methods include multicomponent reactions that do not require organic solvents, enhancing environmental sustainability in the production of thioureas .

1-(2,6-Dimethylphenyl)thiourea has several applications across different fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.

- Agriculture: Acts as a pesticide or herbicide due to its ability to inhibit certain biological processes in pests.

- Materials Science: Utilized in the development of polymers and other materials due to its unique chemical properties.

Studies have shown that 1-(2,6-Dimethylphenyl)thiourea interacts with various biological targets. Its ability to form hydrogen bonds allows it to stabilize certain enzyme-substrate complexes. Furthermore, its coordination with metal ions enhances its reactivity and potential efficacy in therapeutic applications. Research into these interactions continues to uncover new potential uses for this compound in medicine and biotechnology.

1-(2,6-Dimethylphenyl)thiourea can be compared with several similar compounds based on structural similarities and functional groups. Notable comparisons include:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2,4-Dimethylphenyl)thiourea | C9H12N2S | Different substitution pattern on the phenyl ring |

| 1-(2,5-Dimethylphenyl)thiourea | C9H12N2S | Variation in methyl group positions |

| 1-(2,6-Dimethylphenyl)-3-phenylthiourea | C15H16N2S | Additional phenyl group increases complexity |

| 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea | C11H16N2OS | Hydroxyethyl substituent alters reactivity |

These compounds share similar structural features but exhibit differences in their substituents that influence their chemical reactivity and biological activities. The unique hydroxyethyl group in some derivatives contributes to distinct properties and applications compared to 1-(2,6-Dimethylphenyl)thiourea.

1-(2,6-Dimethylphenyl)thiourea, with the IUPAC name N-(2,6-dimethylphenyl)thiourea, belongs to the thiourea class of organosulfur compounds. Its molecular formula is $$ \text{C}9\text{H}{12}\text{N}2\text{S} $$, and it is identified by the CAS number 6396-76-5. Structurally, it features a central thiourea moiety ($$-\text{NH}2\text{C}=\text{S}-\text{NH}-$$) linked to a 2,6-dimethylphenyl substituent. This substitution pattern enhances steric hindrance and electronic effects, influencing its reactivity and applications.

Key Nomenclature and Classification

| Classification | Details |

|---|---|

| Functional Group | Thiourea ($$-\text{NH}_2\text{C}=\text{S}-$$) with aromatic substituent |

| CAS Registry Number | 6396-76-5 |

| Molecular Weight | 180.27 g/mol |

| InChI Key | ASNKJUONFPQYPC-UHFFFAOYSA-N |

Historical Development of Thiourea Chemistry

Thiourea chemistry traces its origins to the 19th century, when Marceli Nencki synthesized thiourea in 1873 by replacing oxygen with sulfur in urea. This innovation expanded research into sulfur-containing analogs, driven by their distinct reactivity compared to oxygenated counterparts. The 2,6-dimethylphenyl derivative emerged later as part of efforts to modify thiourea’s electronic and steric properties for targeted applications.

Milestones in Thiourea Research

| Period | Development | Impact |

|---|---|---|

| 1873 | First synthesis of thiourea by Marceli Nencki | Established thiourea as a urea analog |

| Early 20th century | Exploration of thiourea derivatives in medicinal chemistry | Identified anti-microbial and anti-inflammatory properties |

| 2000s–Present | Focus on substituted thioureas for agrochemical and pharmaceutical uses | Enhanced selectivity in biological targets |

Position in Organosulfur Compound Research

1-(2,6-Dimethylphenyl)thiourea occupies a niche in organosulfur chemistry due to its dual functionality: the thiourea group’s hydrogen-bonding capacity and the electron-donating methyl groups on the phenyl ring. These attributes make it valuable in coordinating metals, forming heterocycles, and modulating biological activity. Its steric bulk also reduces dimerization tendencies common in simpler thioureas, enabling more controlled reactivity.

Molecular Formula and Weight Analysis

1-(2,6-Dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S and Chemical Abstracts Service registry number 6396-76-5 [1] [2]. The compound represents a substituted thiourea derivative where the thiourea moiety is functionalized with a 2,6-dimethylphenyl group. The molecular weight is calculated as 180.26 grams per mole, derived from the summation of atomic contributions: nine carbon atoms (108.09 g/mol), twelve hydrogen atoms (12.096 g/mol), two nitrogen atoms (28.014 g/mol), and one sulfur atom (32.06 g/mol) [2] [3].

The compound is also known by several synonymous names including N-(2,6-dimethylphenyl)thiourea, 2,6-dimethylphenylthiourea, and 1-(2,6-xylyl)thiourea [2] [3]. The systematic International Union of Pure and Applied Chemistry name follows the nomenclature pattern for substituted thiourea compounds, reflecting the attachment of the dimethylphenyl substituent to the nitrogen atom of the thiourea functional group [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂S | Multiple sources [1] [2] |

| Molecular Weight | 180.26 g/mol | Calculated |

| Chemical Abstracts Service Number | 6396-76-5 | ChemicalBook [2] |

| MDL Number | MFCD00041165 | Fisher Scientific [3] |

Structural Features and Geometric Parameters

Bond Lengths and Angles

The structural characteristics of 1-(2,6-dimethylphenyl)thiourea are consistent with the general bonding patterns observed in substituted thiourea compounds [4] [5]. The central thiourea moiety exhibits typical bond parameters where the carbon-sulfur double bond demonstrates characteristic dimensions ranging from 1.658 to 1.692 Angstroms, reflecting the partial double bond character inherent in thiocarbonyl groups [5] [6]. These measurements align with the general thiourea carbon-sulfur bond length of approximately 1.71 Angstroms reported for the parent thiourea compound [4].

The carbon-nitrogen bonds within the thiourea framework display shortened distances typically ranging from 1.339 to 1.365 Angstroms, indicating significant resonance delocalization between the nitrogen lone pairs and the thiocarbonyl system [5] [6]. This contraction compared to standard carbon-nitrogen single bonds reflects the partial double bond character arising from electronic delocalization within the thiourea functional group [7].

The aromatic carbon-nitrogen bond connecting the dimethylphenyl ring to the thiourea nitrogen exhibits single bond characteristics with typical lengths ranging from 1.41 to 1.43 Angstroms [5]. The nitrogen-hydrogen bonds maintain standard dimensions of approximately 1.02 Angstroms, consistent with typical amino group geometries [5].

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| C=S (thiourea core) | 1.658-1.692 | Crystal structure studies [5] [6] |

| C-N (thiourea) | 1.339-1.365 | Substituted thiourea derivatives [5] |

| C-N (aromatic-NH) | 1.41-1.43 | Aromatic thiourea compounds [5] |

| N-H | 1.02 | Typical amino bonds [5] |

Angular parameters within the thiourea core demonstrate the planar geometry characteristic of this functional group [8] [6]. The nitrogen-carbon-nitrogen angle at the central thiourea carbon typically ranges from 118 to 122 degrees, while the sulfur-carbon-nitrogen angles span 126 to 128 degrees [6] [9]. The sum of bond angles around the thiourea carbon consistently equals 360 degrees, confirming the planar arrangement of the heavy atoms within this structural unit [5] [8].

Crystal Structure Determinations

Crystal structure investigations of related substituted thiourea compounds provide insight into the solid-state organization of 1-(2,6-dimethylphenyl)thiourea [10] [6]. The thiourea functional group consistently adopts a planar configuration in the crystalline state, with the heavy atoms (carbon, nitrogen, and sulfur) lying essentially within the same plane [5] [8]. This planarity results from the electronic delocalization within the thiourea system and the sp² hybridization of the central carbon atom [6].

The aromatic dimethylphenyl ring can adopt various orientations relative to the thiourea plane, with dihedral angles typically ranging from 25 to 90 degrees depending on the specific crystal packing environment and intermolecular interactions [5] [11]. These rotational possibilities arise from the single bond character of the aromatic carbon-nitrogen connection, which permits conformational flexibility around this axis [11].

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements [8] [6]. The thiourea nitrogen-hydrogen groups commonly participate in hydrogen bonding interactions with sulfur atoms of neighboring molecules, forming characteristic dimeric or chain-like assemblies with typical N-H···S distances and favorable geometric parameters [8] [6].

Conformational Analysis

Conformational studies of substituted thiourea compounds reveal significant structural flexibility, particularly regarding the orientation of aromatic substituents relative to the central thiourea core [11] [12]. The rotation barrier around the carbon-nitrogen bond connecting the aromatic ring to the thiourea nitrogen typically ranges from 13 to 14 kilocalories per mole, reflecting the partial double bond character of this connection [13] [14].

Theoretical investigations using density functional theory methods demonstrate that multiple conformational states are energetically accessible at ambient temperatures [11] [14]. The trans configuration, where the aromatic ring and the thiourea sulfur are positioned on opposite sides of the carbon-nitrogen bond, generally represents the thermodynamically favored arrangement [12] [14]. However, cis conformations may also be populated to varying degrees depending on environmental factors and intermolecular interactions [14].

The thiourea moiety itself exhibits tautomeric equilibrium between thione and thiol forms, with the thione configuration strongly predominating in solution and solid state [4] [15]. The equilibrium constant for this tautomeric process has been calculated as approximately 1.04 × 10⁻³, indicating the overwhelming preference for the thione tautomer [4].

| Conformational Feature | Description | Energy/Angle |

|---|---|---|

| Thiourea planarity | Central thiourea group is planar | Sum of angles = 360° |

| Aromatic ring orientation | Rings can rotate relative to thiourea plane | Dihedral angles 25-90° |

| C-N bond rotation barrier | Partial double bond restricts rotation | 13-14 kcal/mol |

| Preferred conformation | Trans configuration typically favored | Trans > Cis |

| Tautomeric forms | Thione form predominates | Equilibrium constant ~ 10⁻³ |

Physical Properties

Melting Point and Thermal Stability

1-(2,6-Dimethylphenyl)thiourea exhibits a melting point of 195 degrees Celsius, which represents a significant elevation compared to the parent thiourea compound that melts at approximately 182 degrees Celsius [2] [16]. This increase in melting temperature reflects the enhanced molecular weight and the additional intermolecular interactions introduced by the aromatic dimethylphenyl substituent [2].

The thermal stability of the compound follows patterns typical of substituted thiourea derivatives [17] [16]. Thermal decomposition generally occurs at temperatures significantly above the melting point, with computational predictions suggesting a boiling point of 284.4 ± 50.0 degrees Celsius, although experimental verification of this parameter may be complicated by thermal decomposition processes [2].

The thermal behavior of thiourea compounds is characterized by their tendency to undergo decomposition rather than clean vaporization at elevated temperatures [16] [18]. This thermal instability arises from the reactive nature of the thiocarbonyl functional group and the potential for intramolecular rearrangements or intermolecular condensation reactions under high-temperature conditions [17] [16].

Solubility Profile in Various Solvents

The solubility characteristics of 1-(2,6-dimethylphenyl)thiourea can be understood by comparison with related thiourea derivatives and consideration of the compound's structural features [19] [18] [20]. The presence of the aromatic dimethylphenyl substituent significantly influences the solubility profile compared to the parent thiourea compound [18] [20].

In aqueous systems, the compound is expected to demonstrate limited solubility similar to other aromatic thiourea derivatives [21] [20]. Phenylthiourea, a structurally related compound, shows poor solubility in cold water, requiring approximately 400 parts of water to dissolve one part of the compound [20]. Hot water provides enhanced solubility, with the ratio improving to approximately 17 parts of water per part of compound [20]. The parent thiourea demonstrates significantly higher aqueous solubility at 137 grams per liter at 20 degrees Celsius, highlighting the hydrophobic contribution of the aromatic substituent [18].

Polar organic solvents provide favorable dissolution media for the compound [21] [19] [18]. Dimethyl sulfoxide and dimethylformamide represent particularly effective solvents, with related phenylthiourea achieving concentrations of approximately 30 milligrams per milliliter in these media [21]. Alcoholic solvents including methanol and ethanol also demonstrate good solvation properties for thiourea derivatives [19] [20].

| Solvent | Solubility | Compound Reference |

|---|---|---|

| Water (cold, 20°C) | Poor solubility | Phenylthiourea [20] |

| Water (hot/boiling) | Improved solubility | Phenylthiourea [20] |

| Dimethyl sulfoxide | ~30 mg/ml | N-Phenylthiourea [21] |

| Dimethylformamide | ~30 mg/ml | N-Phenylthiourea [21] |

| Ethanol | Soluble | Thiourea derivatives [19] |

| Methanol | Soluble | Thiourea derivatives [19] |

| Non-polar solvents | Insoluble | Thiourea derivatives [18] |

Density and Refractive Index

The density of 1-(2,6-dimethylphenyl)thiourea has been computationally predicted as 1.200 ± 0.06 grams per cubic centimeter [2]. This value reflects the molecular composition and packing efficiency of the compound in the solid state. The predicted density falls within the typical range observed for substituted aromatic thiourea compounds and represents a decrease compared to the parent thiourea density of 1.405 grams per cubic centimeter [16].

The refractive index for the compound has not been experimentally determined, but can be estimated based on structural considerations and comparison with related aromatic thiourea derivatives [22]. Compounds containing aromatic thiourea moieties typically exhibit refractive indices in the range of 1.7, reflecting the polarizability contributions of both the aromatic ring system and the thiocarbonyl functional group [22] [23].

The molecular volume and packing characteristics contribute to these physical parameters, with the bulky dimethylphenyl substituent influencing both the density and optical properties of the compound [2]. The presence of the aromatic ring system introduces significant polarizability, which directly impacts the refractive index through the relationship between molecular polarizability and optical properties [23].

Color Properties and Physical Appearance

1-(2,6-dimethylphenyl)thiourea presents as a white to almost white solid in its pure form, consistent with the appearance of most substituted thiourea compounds [2] [3]. The compound is available in powder to crystalline form depending on the preparation and purification methods employed [2] [3].

The colorless to white appearance reflects the electronic structure of the compound, where the aromatic ring and thiourea chromophores do not possess extended conjugation sufficient to produce visible light absorption [17] [16]. This optical transparency in the visible region is characteristic of many substituted thiourea derivatives that lack extended π-conjugation systems [17].

The physical form can vary from powder to well-defined crystals depending on crystallization conditions and purification procedures [2] [3]. Commercial samples are typically supplied as crystalline solids with high purity specifications, often exceeding 98 percent purity as determined by analytical methods [3].

The compound maintains its white appearance under normal storage conditions, although exposure to light, heat, or moisture over extended periods may result in slight discoloration due to oxidation or decomposition processes common to sulfur-containing organic compounds [17] [16]. Proper storage under controlled conditions preserves both the chemical integrity and physical appearance of the material [3].

| Property | Value | Notes |

|---|---|---|

| Physical Form | Powder to crystal | Commercial grade available [2] [3] |

| Color | White to almost white | Typical for thiourea derivatives [2] |

| Crystal Habit | Variable | Depends on crystallization conditions [3] |

| Purity | ≥98% | Commercial specifications [3] |

| Stability | Stable under proper storage | Light and moisture sensitive [17] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (10.87%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant